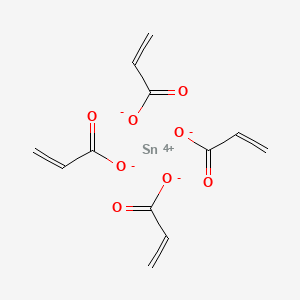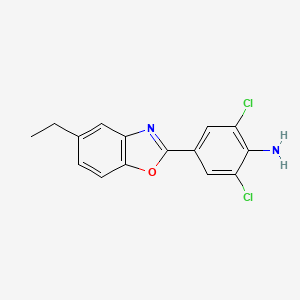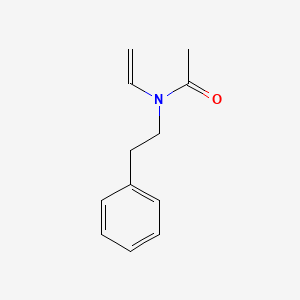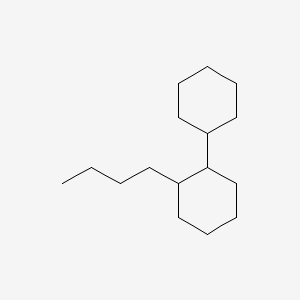
1,1'-Bicyclohexyl, 2-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1,1’-bicyclohexane is a saturated bicyclic compound that features a unique structural framework. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigid and defined exit vectors. These characteristics make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,1’-bicyclohexane typically involves a [2+2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of new building blocks via photochemistry . The reaction conditions often involve the use of a mercury lamp, which facilitates the cycloaddition of a 1,5-diene .
Industrial Production Methods: Industrial production of 2-Butyl-1,1’-bicyclohexane can be challenging due to the need for specialized equipment and glassware. advancements in photocatalytic cycloaddition reactions have made it possible to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-1,1’-bicyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s rigid structure and defined exit vectors.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often require nucleophiles or electrophiles under specific conditions .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or alkenes .
Scientific Research Applications
2-Butyl-1,1’-bicyclohexane has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, its rigid structure makes it a valuable component in drug design and development . Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of 2-Butyl-1,1’-bicyclohexane involves its interaction with molecular targets and pathways. Its rigid structure allows it to fit into specific binding sites, making it effective in various biochemical processes . The compound’s unique conformation also influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Butyl-1,1’-bicyclohexane include other members of the bicyclo[2.1.1]hexane family, such as 1,2-disubstituted bicyclo[2.1.1]hexanes .
Uniqueness: What sets 2-Butyl-1,1’-bicyclohexane apart from its counterparts is its specific butyl substitution, which imparts unique chemical and physical properties. This substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H30 |
|---|---|
Molecular Weight |
222.41 g/mol |
IUPAC Name |
1-butyl-2-cyclohexylcyclohexane |
InChI |
InChI=1S/C16H30/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h14-16H,2-13H2,1H3 |
InChI Key |
NUHOLGQIGHXQAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCCC1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


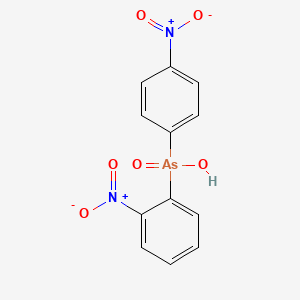

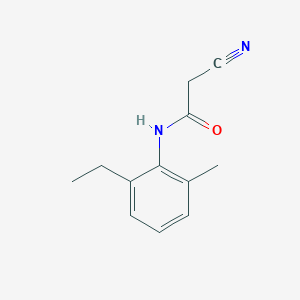
![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)
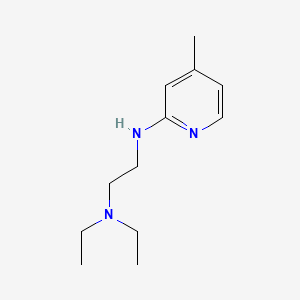
![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
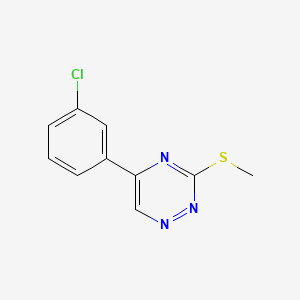
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)
